molecular formula C11H11ClN2 B13642620 2-(7-Chloroquinolin-8-yl)ethan-1-amine

2-(7-Chloroquinolin-8-yl)ethan-1-amine

Cat. No.: B13642620
M. Wt: 206.67 g/mol
InChI Key: YSUDSCLNZTWERZ-UHFFFAOYSA-N
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Description

2-(7-Chloroquinolin-8-yl)ethan-1-amine (IUPAC Name: 2-(7-chloro-8-quinolinyl)ethanamine) is a chemical building block belonging to the 8-aminoquinoline structural class. This compound features a chlorine substituent at the 7-position of the quinoline ring and an ethanamine side chain at the 8-position, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. The quinoline scaffold is widely recognized for its diverse biological activities, and this specific derivative is of significant interest for the design and synthesis of novel compounds with potential pharmacological properties. The primary research value of this compound lies in its role as a key precursor. It can be utilized in the development of molecular hybrids, such as those incorporating biologically active benzenesulfonamide moieties, which have shown promise in anticancer research . Furthermore, the structural similarities of this compound to established antimalarial agents like chloroquine and hydroxychloroquine, which are 4-aminoquinolines, suggest its potential in investigating mechanisms related to lysosomotropism and autophagy . Related quinoline-8-amine derivatives are also actively explored for their antifungal activities, providing a broader context for its potential applications in agrochemical discovery . Researchers can employ this chemical to build more complex structures for screening in various therapeutic areas, including infectious diseases, oncology, and immunology. The mechanism of action for research compounds derived from this compound is often inferred from its well-studied quinoline cousins. Chloroquine and hydroxychloroquine, for example, are known to accumulate in acidic organelles like lysosomes and parasitolysosomes, raising the internal pH and disrupting crucial processes such as protein degradation and antigen presentation . While the specific activity of this compound requires empirical validation, its structure positions it as a valuable tool for probing similar biochemical pathways and for creating novel inhibitors. This product is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(7-chloroquinolin-8-yl)ethanamine

InChI

InChI=1S/C11H11ClN2/c12-10-4-3-8-2-1-7-14-11(8)9(10)5-6-13/h1-4,7H,5-6,13H2

InChI Key

YSUDSCLNZTWERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CCN)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 7 Chloroquinolin 8 Yl Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnections for Quinoline-Amine Construction

A retrosynthetic analysis of 2-(7-chloroquinolin-8-yl)ethan-1-amine reveals several possible disconnections. The most logical approach involves disconnecting the ethanamine side chain and the chloro substituent from the quinoline (B57606) core. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-C bond between the quinoline C-8 position and the ethylamine (B1201723) side chain. This suggests a precursor such as an 8-functionalized-7-chloroquinoline that can be elaborated to the desired side chain. For instance, an 8-formyl or 8-cyano group could serve as a handle for introducing the two-carbon unit.

Pathway B: Disconnection of the C-N bond of the ethanamine side chain. This would lead to a precursor like 2-(7-chloroquinolin-8-yl)ethanol or a corresponding halide, which could then be converted to the amine.

Further disconnection of the quinoline ring itself can be envisioned through classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis, starting from appropriately substituted anilines and carbonyl compounds. For instance, a plausible starting material for a Friedländer-type synthesis would be 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone, which would be condensed with a suitable dicarbonyl equivalent to form the pyridine (B92270) ring of the quinoline system.

Classical and Modern Strategies for Regioselective Functionalization of the Quinoline Core

The regioselective functionalization of the quinoline nucleus is paramount in the synthesis of this compound. Both classical and modern approaches can be employed to achieve the desired substitution pattern.

Direct and Indirect Chlorination Methodologies at the C-7 Position

The introduction of a chlorine atom at the C-7 position of the quinoline ring can be achieved through several methods. Direct electrophilic chlorination of quinoline itself is often challenging due to the deactivating effect of the nitrogen atom, leading to a mixture of products. However, the presence of activating groups on the carbocyclic ring can direct the chlorination to specific positions.

More reliable methods often involve the use of a pre-functionalized quinoline precursor. For example, a quinoline derivative with a directing group at a specific position can be used to control the regioselectivity of chlorination. Another approach is to construct the quinoline ring from a pre-chlorinated aniline (B41778) derivative, such as 3-chloroaniline, using a suitable cyclization strategy.

Modern approaches involving transition-metal-catalyzed C-H activation have also emerged as powerful tools for the regioselective halogenation of heterocycles. While specific examples for the C-7 chlorination of 8-substituted quinolines are not abundant, the principles of directed C-H activation could potentially be applied.

Stereocontrolled Introduction of the Ethan-1-amine Moiety at the C-8 Position

Introducing the ethan-1-amine side chain at the C-8 position requires careful planning. One common strategy involves the functionalization of an 8-methylquinoline (B175542) precursor. For instance, 7-chloro-8-methylquinoline (B132762) can be synthesized and then the methyl group can be functionalized. This can be achieved through radical bromination followed by displacement with a cyanide nucleophile to introduce a two-carbon chain, which can then be reduced to the amine.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck coupling, could be employed to introduce a two-carbon unit at the C-8 position of a pre-halogenated 7-chloro-8-haloquinoline. For instance, coupling with a protected acetylene (B1199291) followed by reduction and deprotection would yield the desired ethanamine side chain.

The synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, highlighting methods for functionalizing the quinoline core. scholaris.ca While not a direct synthesis of the target molecule, the principles of regioselective substitution are applicable.

Multi-Step Synthesis Pathways: Optimization and Yield Enhancement

A plausible multi-step synthesis of this compound could commence with the synthesis of 7-chloro-8-methylquinoline. This can be achieved through a Gould-Jacobs reaction or a similar classical quinoline synthesis from 3-chloro-2-methylaniline. researchgate.net

A potential synthetic route is outlined below:

Synthesis of 7-chloro-8-methylquinoline: This intermediate can be prepared via established quinoline synthesis protocols.

Functionalization of the 8-methyl group: The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical conditions, to yield 8-(bromomethyl)-7-chloroquinoline.

Introduction of the two-carbon chain: The bromomethyl derivative can be reacted with a cyanide source, such as sodium cyanide, to afford 7-chloro-8-(cyanomethyl)quinoline.

Reduction to the amine: The nitrile group can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to yield the final product, this compound.

Catalytic Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation

Catalytic methods can be employed at various stages of the synthesis to enhance efficiency and selectivity. For the introduction of the ethanamine side chain, palladium-catalyzed cross-coupling reactions are particularly valuable for C-C bond formation. For instance, a Negishi or Suzuki coupling of an 8-halo-7-chloroquinoline with a suitable organozinc or organoboron reagent containing the protected aminoethyl group could be a viable strategy.

For the final amination step, if a precursor such as 2-(7-chloroquinolin-8-yl)ethanol were synthesized, catalytic methods for the conversion of alcohols to amines, such as the Mitsunobu reaction or reductive amination, could be employed.

Asymmetric Synthesis Approaches for Enantiomeric Purity (if applicable)

The target molecule, this compound, does not possess a chiral center in its core structure. However, if a chiral center were to be introduced, for example, by substitution on the ethanamine side chain, asymmetric synthesis methodologies would be required to obtain enantiomerically pure products.

In such a hypothetical scenario, asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine, could be one approach. Chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, are commonly used for such transformations. Alternatively, the use of chiral auxiliaries to direct the stereochemical outcome of a reaction is another well-established strategy in asymmetric synthesis.

Green Chemistry Principles in Synthetic Design and Implementation

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound. The primary goals are to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of quinoline derivatives often rely on volatile and potentially toxic organic solvents. However, recent research has focused on identifying and implementing greener alternatives.

Alternative Solvents:

Water: As a benign and abundant solvent, water is an attractive medium for certain synthetic steps. Microwave-assisted organic synthesis in aqueous media has been shown to accelerate reaction rates and improve yields for the formation of the quinoline core.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. In quinoline synthesis, ionic liquids like [bmim]HSO4 have been used to improve the efficiency of classical methods like the Friedländer synthesis under solvent-free conditions.

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds with a melting point significantly lower than their individual components. Choline chloride-based DES, for instance, have been employed as effective and biodegradable media for quinoline synthesis.

Bio-based Solvents: Solvents derived from renewable resources, such as N-Hydroxyethylpyrrolidone (HEP), have emerged as promising alternatives to traditional polar aprotic solvents like DMF in palladium-catalyzed cross-coupling reactions.

Solvent Minimization:

Beyond replacement, a key green chemistry principle is the minimization of solvent use altogether. This can be achieved through:

Solvent-free (Neat) Reactions: Conducting reactions without a solvent, often facilitated by microwave irradiation or ball milling, can significantly reduce waste.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates reduces the need for multiple workup and purification steps, thereby decreasing solvent consumption.

The following table summarizes the properties of various green solvents compared to traditional solvents used in quinoline synthesis.

SolventTypeBoiling Point (°C)Key Advantages in Synthesis
WaterProtic100Non-toxic, non-flammable, readily available
EthanolProtic78Renewable, biodegradable, low toxicity
Ionic Liquids (e.g., [bmim]HSO4)->100Low vapor pressure, recyclable, can act as catalyst
N-Hydroxyethylpyrrolidone (HEP)Aprotic276Bioderived, high boiling point, effective in cross-coupling
N,N-Dimethylformamide (DMF)Aprotic153Traditional Solvent: High solvency, but reprotoxic

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

High atom economy is a cornerstone of green synthesis, as it signifies minimal generation of byproducts and waste.

Analysis of Potential Synthetic Routes:

A plausible synthetic strategy for this compound involves a multi-step process, likely starting with a functionalized 7-chloroquinoline (B30040). A key step would be the introduction of a two-carbon unit at the 8-position. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, are powerful tools for this purpose.

Sonogashira Coupling: This reaction would involve coupling an 8-halo-7-chloroquinoline with a protected acetylene derivative. Subsequent reduction of the alkyne and deprotection would yield the target amine. While effective, the Sonogashira reaction traditionally uses a copper co-catalyst, which can be an environmental concern. Copper-free variations are therefore a greener alternative.

Heck Reaction: This would involve coupling an 8-halo-7-chloroquinoline with ethylene (B1197577) or a vinyl derivative. Subsequent functional group transformations would be necessary to install the amine group.

The table below provides a theoretical atom economy comparison for key C-C bond-forming reactions that could be employed in the synthesis.

Reaction TypeGeneric ReactantsGeneric ProductTheoretical Atom Economy
Sonogashira CouplingR-X + HC≡CR'R-C≡CR'< 100% (due to base and catalyst)
Heck ReactionR-X + H2C=CHR'R-CH=CHR'< 100% (due to base and catalyst)
Addition ReactionsA + BA-B100%
Substitution ReactionsA-B + CA-C + B< 100%

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For a complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-(7-chloroquinolin-8-yl)ethan-1-amine, a suite of one- and two-dimensional NMR experiments would be required.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously establishing the chemical structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity within the ethylamine (B1201723) side chain and establishing the relationships between adjacent protons on the quinoline (B57606) ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, simplifying the assignment of carbon resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments, such as connecting the ethylamine side chain to the correct position on the quinoline ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule in solution.

Interactive Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (with ¹H) HSQC Correlation (with ¹³C) HMBC Correlations (with ¹³C) NOESY Correlations (with ¹H)
H2 H3, H4 C2 C3, C4, C8a H3
H3 H2, H4 C3 C2, C4, C4a H2, H4
H4 H2, H3 C4 C2, C3, C5, C8a H3, H5
H5 H6 C5 C4, C6, C7, C8a H4, H6
H6 H5 C6 C5, C7, C8 H5
H1' H2' C1' C2', C8, C7 H2', H-quinoline
H2' H1' C2' C1', C8 H1'
NH₂ - - C2' H2'

Solid-State NMR for Polymorphism and Crystalline Structure Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei, which would be reflected in their chemical shifts and relaxation times. This technique would be essential for characterizing the solid forms of this compound and ensuring the consistency of its solid-state properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, HRMS would provide the exact mass, allowing for the unambiguous determination of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and confirm its structure. Common fragmentation patterns for quinoline derivatives often involve cleavage of side chains and characteristic losses from the heterocyclic ring system. chempap.orgnih.gov

Interactive Table 2: Predicted HRMS and Fragmentation Data for this compound

Analysis Type Predicted Data Information Obtained
HRMS (ESI+) [M+H]⁺ = 207.0738 Confirms molecular formula C₁₁H₁₂ClN₂
MS/MS Fragmentation m/z 190.0476 Loss of NH₃ from the ethylamine side chain
m/z 177.0394 Cleavage of the C-C bond in the ethyl side chain
m/z 162.0163 Loss of the entire ethylamine side chain

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If suitable single crystals of this compound could be grown, SCXRD would provide a wealth of information.

Absolute Configuration Determination (for chiral derivatives)

While this compound itself is not chiral, SCXRD is a powerful technique for determining the absolute configuration of chiral molecules. If a chiral derivative were to be synthesized, anomalous dispersion effects in the diffraction data could be used to unambiguously assign the R or S configuration at the stereocenter.

Analysis of Intermolecular Interactions and Crystal Packing

SCXRD provides precise coordinates of all atoms in the crystal lattice, which allows for a detailed analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. Understanding these interactions is crucial as they govern the physical properties of the solid, including its melting point, solubility, and crystal morphology. For this compound, one would expect to observe hydrogen bonding involving the amine group and potentially interactions involving the chlorine atom and the quinoline ring system. researchgate.net

Interactive Table 3: Anticipated Crystal and Intermolecular Interaction Data for this compound from SCXRD

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Hydrogen Bonds N-H···N, N-H···Cl interactions
π-π Stacking Interactions between quinoline rings of adjacent molecules
Crystal Packing Motif Description of how molecules are arranged in the crystal lattice

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational characteristics of molecules like this compound. mdpi.com By analyzing the vibrational modes of a molecule's constituent bonds, these techniques provide a unique spectroscopic fingerprint. While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis can be inferred from studies on closely related quinoline derivatives. nih.goviosrjournals.org

The vibrational spectrum of this compound is complex, with contributions from the quinoline ring system, the chloro-substituent, and the ethanamine side chain. The principal vibrational modes can be assigned to specific functional groups and structural components.

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings produce a set of strong to medium intensity bands between 1620 cm⁻¹ and 1400 cm⁻¹. nih.gov In-plane and out-of-plane bending vibrations of the ring C-H bonds are also expected, typically occurring in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

C-Cl Vibrations: The presence of the chlorine atom at the 7-position of the quinoline ring is expected to produce a characteristic C-Cl stretching vibration. Based on studies of other chloro-substituted quinolines, this band is anticipated to appear in the lower frequency region of the spectrum, typically around 360 cm⁻¹ in infrared spectra. iosrjournals.org

Ethanamine Side Chain Vibrations: The ethylamine side chain introduces several key vibrational modes. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the 3400-3250 cm⁻¹ region for the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration typically occurs in the 1650-1580 cm⁻¹ range. mdpi.com The aliphatic C-H stretching vibrations from the ethyl group (-CH₂-CH₂-) will be observed in the 2960-2850 cm⁻¹ range. Furthermore, C-N stretching vibrations are expected between 1250 and 1020 cm⁻¹. ajchem-a.com

The following table summarizes the expected characteristic vibrational frequencies for this compound, compiled from data on analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group/Component
N-H Asymmetric & Symmetric Stretch3400-3250Primary Amine (-NH₂)
Aromatic C-H Stretch3100-3000Quinoline Ring
Aliphatic C-H Stretch2960-2850Ethanamine Side Chain
N-H Bending (Scissoring)1650-1580Primary Amine (-NH₂)
Aromatic C=C & C=N Stretch1620-1400Quinoline Ring
C-N Stretch1250-1020Ethanamine Side Chain
C-Cl Stretch~360Chloro-substituent

Note: The data presented in this table is inferred from spectroscopic studies of related quinoline and amine compounds and represents expected ranges. Actual experimental values may vary.

Conformational studies using vibrational spectroscopy could potentially reveal information about the orientation of the ethanamine side chain relative to the quinoline ring. Rotational isomers (conformers) may exist, and their relative populations could be influenced by factors such as solvent and temperature, leading to subtle shifts in the vibrational spectra.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analysis (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—compounds that are non-superimposable on their mirror images. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

Based on the chemical structure of this compound, the molecule itself is not inherently chiral, as it does not possess a stereocenter. The ethanamine side chain is attached to an achiral quinoline core, and there are no substituents that would introduce chirality.

Therefore, chiroptical analysis using CD or ORD would not be applicable to this compound in its isolated form, as it would not exhibit optical activity. These techniques are only relevant for chiral compounds.

However, it is worth noting that in certain contexts, such as in the presence of a chiral host molecule or when incorporated into a larger chiral assembly, an achiral molecule can exhibit induced circular dichroism. For instance, systems have been developed where the interaction of a chiral host with a primary amine can generate a distinct CD signal. rsc.org In such a scenario, if this compound were to be part of a chiral supramolecular system, induced CD could potentially be used to study the nature of these interactions. Nevertheless, for the compound itself, chiroptical spectroscopic analysis is not relevant due to its achiral nature.

Computational Chemistry and Theoretical Investigations of 2 7 Chloroquinolin 8 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule. For 2-(7-Chloroquinolin-8-yl)ethan-1-amine, these theoretical investigations provide a foundational understanding of its electronic landscape and conformational preferences.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies on quinoline (B57606) derivatives have been successfully used to analyze their electronic properties. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the electronic features of 6-chloroquinoline. dergipark.org.tr This level of theory is also commonly used for optimizing molecular geometries and predicting various molecular properties. uomustansiriyah.edu.iq

The electronic character of this compound is largely dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. For similar chloroquinoline structures, the HOMO-LUMO gap has been calculated to be around 4.2 eV, suggesting moderate reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations, which visually represents the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. uomustansiriyah.edu.iqrjptonline.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. nih.govnih.gov

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. nih.gov Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions. nih.govresearchgate.net For quinoline derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Cl stretching vibration. dergipark.org.tr It is common practice to scale the calculated vibrational frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ethanamine side chain in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. These studies are crucial for understanding how the molecule might orient itself in different environments, which can influence its interactions with other molecules.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. jchemlett.com

Dynamic Behavior and Solvent Effects on Molecular Conformations

MD simulations can model the movement of atoms in this compound, providing insights into its flexibility and conformational changes in solution. The presence of a solvent is explicitly or implicitly included in these simulations to mimic realistic conditions. The interactions between the solute and solvent molecules can significantly influence the conformational preferences of the ethanamine side chain. By analyzing the simulation trajectories, one can determine the most populated conformations and the timescales of transitions between them.

Interaction with Model Biological Scaffolds or Ligand Binding Sites

To understand how this compound might interact with biological systems in a non-clinical context, MD simulations can be used to model its interaction with model biological scaffolds, such as proteins or nucleic acids. nih.gov These simulations can reveal potential binding modes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is valuable for understanding the fundamental principles that govern molecular recognition.

Interactive Data Table: Predicted Spectroscopic Data

ParameterPredicted ValueMethod
¹H NMR Chemical Shifts (ppm)Varies by proton environmentGIAO-DFT
¹³C NMR Chemical Shifts (ppm)Varies by carbon environmentGIAO-DFT
C-Cl Vibrational Frequency (cm⁻¹)~600-800DFT (B3LYP)
N-H Stretching Frequency (cm⁻¹)~3300-3500DFT (B3LYP)
HOMO-LUMO Gap (eV)~4.2DFT (B3LYP)

Structure-Reactivity Relationship (SAR) Studies in silico

In silico Structure-Reactivity Relationship (SAR) studies are fundamental to predicting how the structural features of a molecule influence its chemical reactivity. For this compound, SAR can be inferred from computational analyses of its core components: the 7-chloroquinoline (B30040) ring and the 8-ethan-1-amine substituent.

Computational models, such as those employing Density Functional Theory (DFT), are often used to quantify these electronic effects. Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For analogous 4-amino-7-chloroquinoline derivatives, DFT calculations have been employed to understand their electronic structures and reactivity. nih.gov

The ethan-1-amine substituent at the 8-position introduces a flexible side chain with a basic amino group. This group can significantly influence the molecule's reactivity, particularly its ability to participate in acid-base reactions and act as a nucleophile. The spatial orientation of this side chain relative to the quinoline ring, which can be explored through conformational analysis, will also play a role in its interaction with other chemical species.

To illustrate the types of data generated in such studies, the following table presents representative theoretical values for a generic 8-substituted-7-chloroquinoline, based on computational studies of similar structures.

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.8 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap4.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment3.2 DReflects the overall polarity of the molecule.

This table is illustrative and based on data from analogous 7-chloroquinoline derivatives. Specific values for this compound would require dedicated computational analysis.

Prediction of Potential Reaction Sites and Mechanistic Pathways

Computational chemistry is instrumental in predicting the most probable sites for chemical reactions and elucidating potential mechanistic pathways. This is often achieved through the calculation of Molecular Electrostatic Potential (MEP) maps and atomic charges.

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the following predictions can be made based on its structure and the known electronic effects of its functional groups:

Nucleophilic Attack: The primary amine group (-NH2) of the ethan-1-amine side chain is a primary site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with various electrophiles.

Electrophilic Attack: The quinoline ring, particularly the carbon atoms, can be susceptible to electrophilic substitution. The precise location of this attack is influenced by the directing effects of the chloro and ethan-1-amine substituents. Computational models can predict the relative activation energies for substitution at different positions on the ring. The nitrogen atom of the quinoline ring is also a site of negative electrostatic potential and can be protonated or interact with electrophiles.

The table below outlines the predicted reactive sites and the types of reactions that could be anticipated at these locations.

Potential Reaction SiteType of ReactivityPlausible Reactions
Amino Group (-NH2)NucleophilicAlkylation, Acylation, Schiff base formation
Quinoline NitrogenNucleophilic/BasicProtonation, Coordination with Lewis acids
Quinoline Ring CarbonsElectrophilicElectrophilic aromatic substitution
Chloro Group (-Cl)Susceptible to Nucleophilic SubstitutionNucleophilic aromatic substitution (under harsh conditions)

Mechanistic pathways for these reactions can be computationally modeled to determine transition state energies and reaction kinetics. For instance, the mechanism of a nucleophilic substitution on the quinoline ring or an acylation reaction at the amino group could be mapped out, providing insights into the feasibility and energetics of the transformation. Such computational explorations are invaluable for guiding synthetic efforts and understanding the chemical behavior of this compound.

Reactivity, Derivatization, and Transformation Studies

Chemical Reactivity Profile of the Ethan-1-amine Moiety: Acylation, Alkylation, and Condensation Reactions

The primary aliphatic amine of the ethan-1-amine side chain is a versatile nucleophilic center, readily participating in a variety of classical amine reactions. Its reactivity is central to the synthesis of diverse derivatives.

Acylation: The primary amine undergoes facile acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and building blocks onto the molecule. For instance, reaction with acetyl chloride would yield N-(2-(7-chloroquinolin-8-yl)ethyl)acetamide.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Direct alkylation can lead to a mixture of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary or tertiary amine. This method provides a pathway to a broad spectrum of N-substituted derivatives. The synthesis of N-(prop-2-yn-1-yl)quinolin-8-amine from 8-aminoquinoline (B160924) using propargyl bromide demonstrates the feasibility of alkylating the amino group at the 8-position of the quinoline (B57606) core. mdpi.com

Condensation Reactions: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The resulting imines are valuable intermediates themselves or can be reduced to form stable secondary amines as seen in reductive amination.

Reaction TypeReagent ExampleProduct Type
Acylation Acetyl Chloride (CH₃COCl)N-Acetylated Amide
Alkylation Propargyl BromideN-Alkylated Secondary Amine
Condensation Benzaldehyde (C₆H₅CHO)Imine (Schiff Base)

Modifications of the Quinoline Core: Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The 7-chloroquinoline (B30040) core possesses distinct sites for modification, allowing for functionalization of the heterocyclic aromatic system.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents—the C7-chloro group (deactivating, ortho-, para-directing) and the C8-alkylamine group (activating, ortho-, para-directing)—influence the position of further substitution. Theoretical studies on the related 8-hydroxyquinoline (B1678124) scaffold suggest that electrophilic attack is possible at various positions on the carbocyclic ring (C-5, C-6, C-7). orientjchem.orgresearchgate.net For 2-(7-Chloroquinolin-8-yl)ethan-1-amine, considering the combined directing effects, the most probable sites for electrophilic attack are positions C-5 and C-6. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Metal-Catalyzed Coupling Reactions: The chlorine atom at the C-7 position is a key handle for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Halogenated quinolines are versatile substrates for these transformations. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C-7 position with an aryl or vinyl boronic acid (or its ester) to form a C-C bond. wikipedia.orgyoutube.comorganic-chemistry.orgharvard.edu This allows for the introduction of various aryl or heteroaryl substituents at this position, significantly increasing molecular complexity. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the C-7 position with an alkene in the presence of a palladium catalyst and a base. mdpi.comwikipedia.orgorganic-chemistry.orgyoutube.com This reaction results in the formation of a 7-alkenylquinoline derivative, introducing an unsaturated side chain.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds by reacting the C-7 chloro group with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This method provides a direct route to 7-aminoquinoline (B1265446) derivatives, which can be challenging to synthesize by other means. nih.govorganic-chemistry.org The reaction's utility has been demonstrated in the synthesis of various substituted aminoquinolines. nih.gov

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst SystemResulting Structure
Suzuki-Miyaura Arylboronic AcidC(sp²)-C(sp²)Pd(0) complex + Base7-Aryl-8-(2-aminoethyl)quinoline
Heck AlkeneC(sp²)-C(sp²)Pd(0) complex + Base7-Alkenyl-8-(2-aminoethyl)quinoline
Buchwald-Hartwig Amine (R₂NH)C(sp²)-NPd(0) complex + Ligand + Base7-(Dialkylamino)-8-(2-aminoethyl)quinoline

Cyclization Reactions Involving Both Amine and Quinoline Moieties

The proximity of the ethan-1-amine side chain to the quinoline ring system allows for intramolecular cyclization reactions to form new fused heterocyclic systems. These transformations typically require an initial modification of the amine to introduce a suitable reactive partner. For example, acylation of the amine followed by treatment with a dehydrating agent (e.g., POCl₃) could initiate a Bischler-Napieralski-type reaction. In this scenario, the carbonyl oxygen of the newly formed amide is activated, and the subsequent electrophilic cyclization onto the C-1 position of the quinoline ring would lead to the formation of a new six-membered ring, resulting in a fused polycyclic aromatic system. The feasibility of such cyclizations is well-established in quinoline chemistry for creating complex heterocyclic scaffolds.

Formation of Conjugates and Probes for Mechanistic Biological Research (excluding clinical)

The versatile reactivity of the primary amine group makes this compound a valuable building block for synthesizing molecular conjugates and probes for biological research. The amine serves as a convenient attachment point for other molecules, such as fluorophores, biotin, or specific biomolecules. For instance, coupling the amine to a fluorescent dye would create a probe for use in cellular imaging. Similarly, linking it to a sugar moiety (glycoconjugation) can alter its biological properties and cellular uptake, a strategy that has been explored with other 8-aminoquinoline derivatives to study their mechanisms of action. mdpi.com The synthesis of conjugates between heterocyclic rings like quinolines and other molecules has been reported for investigating biological activity. nih.gov These conjugates are instrumental in non-clinical mechanistic studies, helping to elucidate metabolic pathways, target engagement, and cellular distribution.

Catalytic Applications as a Ligand Precursor

The structure of this compound, containing two potential donor sites—the quinoline nitrogen (a soft donor) and the side-chain primary amine nitrogen (a hard donor)—makes it an attractive precursor for bidentate ligands. Upon coordination to a metal center, it can form a stable five-membered chelate ring. Quinoline-based ligands are widely used in homogeneous catalysis. nih.govrsc.orgresearchgate.net The resulting metal complexes, for example with palladium, nickel, or platinum, could be evaluated for catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. nih.govnih.govacs.org The specific combination of a soft quinoline nitrogen and a hard amine nitrogen can tune the electronic and steric properties of the metal center, potentially leading to unique catalytic reactivity and selectivity. nih.gov

Mechanistic Research into Potential Molecular Interactions and Biological Activities Excluding Clinical Data

In Vitro Enzyme Inhibition and Activation Studies at the Molecular Level

While direct enzymatic inhibition or activation studies for 2-(7-Chloroquinolin-8-yl)ethan-1-amine are not extensively documented in publicly available literature, the quinoline (B57606) scaffold is a known inhibitor of various enzymes. For instance, substituted quinolines have been identified as inhibitors of the human proteasome, a key regulator of intracellular protein degradation. In one study, a substituted quinoline demonstrated modest, mixed-type inhibition of the 20S proteasome's chymotrypsin-like and caspase-like activities, with IC50 values of 14.4 µM and 17.7 µM, respectively. nih.gov This suggests an allosteric binding mechanism, where the inhibitor interacts with a site other than the active site to modulate enzyme activity. nih.gov

Furthermore, hybrid molecules incorporating 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) moieties have been shown to be potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For example, a tacrine-8-aminoquinoline hybrid exhibited an IC50 value of 0.052 µM for AChE. mdpi.com Kinetic studies of related compounds revealed a mixed-type inhibition, indicating that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com Given these precedents, it is plausible that this compound could be investigated as a potential inhibitor of proteasomes, cholinesterases, or other enzymes where the quinoline scaffold can establish favorable interactions.

Table 1: Examples of Enzyme Inhibition by Structurally Related Quinoline Derivatives This table presents data from analogous compounds to infer potential activities for this compound.

Compound ClassTarget EnzymeInhibition TypeIC50 Value
Substituted Quinoline20S Proteasome (Chymotrypsin-like)Mixed-type14.4 µM nih.gov
Substituted Quinoline20S Proteasome (Caspase-like)Mixed-type17.7 µM nih.gov
Tacrine-8-aminoquinoline HybridAcetylcholinesterase (AChE)Mixed-type0.052 µM mdpi.com
Tacrine-8-hydroxyquinoline HybridButyrylcholinesterase (BuChE)Mixed-type0.043 µM mdpi.com

Receptor Binding and Ligand-Target Interaction Analysis via Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

For example, 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists for the nuclear receptor NR4A2 (Nurr1), a promising drug target for Parkinson's disease. nih.gov The interaction of these compounds with the ligand-binding domain (LBD) of NR4A2 was confirmed through radioligand-binding assays, suggesting that the 4-amino-7-chloroquinoline scaffold is a critical structural element for this activity. nih.gov

In other research, SPR has been utilized to screen fragment libraries and identify quinoline-based compounds that bind to protein arginine methyltransferase 5 (PRMT5) in complex with its cofactor MTA. acs.org This technique was instrumental in determining the binding affinity (KD) and validating the MTA-cooperative binding mechanism of these inhibitors. acs.org These examples underscore the utility of biophysical methods in characterizing the interactions of quinoline compounds and suggest that this compound could be effectively analyzed using these techniques to identify and quantify its binding to potential protein targets.

Table 2: Biophysical Interaction Data for Analogous Quinoline Compounds This table illustrates the application of biophysical techniques to compounds structurally related to this compound.

Compound ClassTargetTechniqueMeasured ParameterValue
4-amino-7-chloroquinoline derivativesNR4A2 LBDRadioligand Binding AssayBinding AffinityNot specified nih.gov
Phthalazinone-based quinolinePRMT5·MTA ComplexSurface Plasmon ResonanceBinding Affinity (KD)10 µM acs.org

Investigation of Protein-Ligand Complex Formation and Structural Insights (e.g., Co-crystallization with Model Proteins)

X-ray crystallography of protein-ligand complexes provides atomic-level details of their interactions, which is invaluable for understanding the mechanism of action and for structure-based drug design. Although a co-crystal structure of this compound with a protein target has not been reported, structural studies of other substituted quinolines offer important precedents.

For instance, the co-crystal structure of a quinoline-based inhibitor bound to the PRMT5:MEP50 complex has been solved at a resolution of 2.2 Å. acs.org The structure revealed that the aminoquinoline group is anchored in the binding pocket through a key hydrogen bond interaction with the side chain of a glutamate (B1630785) residue (Glu444). acs.org This structural data provided a clear understanding of the binding mode and guided the rational design of further analogs with improved properties. acs.org Such studies highlight the potential for obtaining detailed structural insights into the interactions of this compound with its putative biological targets, should co-crystallization be successful. The 8-ethanamine side chain and the 7-chloro substituent would be of particular interest in defining the specific molecular interactions within a protein binding site.

Elucidation of Signaling Pathway Modulation in Cell-Based Assays (Focus on mechanism, not efficacy or toxicity in living organisms)

Quinoline derivatives are known to modulate various intracellular signaling pathways, often in the context of cancer research. The 7-chloroquinoline (B30040) scaffold, in particular, has been associated with the modulation of pathways critical for cell survival and proliferation.

Studies on 7-chloroquinoline derivatives have shown that these compounds can induce apoptosis (programmed cell death) in cancer cell lines. mdpi.com The mechanism of action for some of these compounds involves the induction of DNA/RNA damage. mdpi.com Chloroquine (B1663885), a well-known 7-chloroquinoline, is recognized for its ability to inhibit autophagy, a cellular recycling process. nih.govresearchgate.net This inhibition occurs at the late stage of autophagy, interfering with the fusion of autophagosomes and lysosomes. nih.gov By disrupting this pathway, chloroquine and its derivatives can affect cellular homeostasis and sensitize cancer cells to other treatments.

Furthermore, the 7-chloroquinoline moiety is a component of several kinase inhibitors, such as Lenvatinib and Bosutinib, which target key signaling molecules in cancer pathways like growth factor receptors and Bcr-Abl kinase, respectively. mdpi.com These findings suggest that this compound could potentially modulate critical signaling pathways such as those involved in autophagy, cell cycle control, and apoptosis, warranting investigation in appropriate cell-based assays.

Table 3: Signaling Pathways Modulated by Related 7-Chloroquinoline Derivatives This table summarizes the mechanistic effects of analogous compounds on cellular signaling pathways.

Compound ClassCellular EffectImplicated Signaling Pathway
7-Chloro-(4-thioalkylquinoline) derivativesInduction of apoptosis, DNA/RNA damageApoptosis pathways, DNA damage response mdpi.com
ChloroquineInhibition of autophagosome-lysosome fusionAutophagy pathway nih.gov
Lenvatinib (quinoline-based)Kinase inhibitionGrowth factor receptor signaling mdpi.com
Bosutinib (quinoline-based)Kinase inhibitionBcr-Abl signaling mdpi.com

Structure-Activity Relationship (SAR) Studies for Designing Molecular Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound and for designing molecular probes to study biological systems. For quinoline derivatives, SAR studies have identified key structural features that influence their activity.

For example, in a series of 4-aminoquinoline (B48711) derivatives, the presence and length of an amino side chain at position 4 were found to be crucial for antiproliferative activity, with a two-carbon (ethylamine) linker being optimal. nih.gov Additionally, a bulky alkoxy substituent at the 7-position was shown to be beneficial. nih.gov In the context of 8-hydroxyquinoline-derived Mannich bases, substitutions at the 5 and 7 positions of the quinoline ring significantly impact their activity against multidrug-resistant cancer cells. nih.gov Specifically, the introduction of a chloro group at the 5-position and various aminomethyl groups at the 7-position can fine-tune the biological effects. nih.gov

These SAR insights suggest that the specific substitution pattern of this compound—a chloro group at position 7 and an ethanamine side chain at position 8—likely confers distinct biological properties. The 7-chloro group can influence the electronic properties and metabolic stability of the quinoline ring, while the 8-ethanamine group provides a basic center for hydrogen bonding and salt bridge formation, and can be a key determinant of target selectivity. This scaffold could serve as a valuable starting point for the design of molecular probes, where modifications to the ethanamine side chain or the quinoline ring could be used to introduce reporter groups (e.g., fluorophores, biotin) or photo-affinity labels to identify and study its biological targets.

Applications in Materials Science, Supramolecular Chemistry, and Sensing Technologies

Utilization as a Building Block for Polymeric Materials and Organic Frameworks

The structural rigidity and coordinating ability of the quinoline (B57606) nucleus make its derivatives valuable building blocks for creating advanced materials. Quinoline-based ligands have been successfully incorporated into metal-organic frameworks (MOFs), which are crystalline materials with porous structures formed by linking metal ions or clusters with organic linkers. researchgate.netnih.gov For instance, MOFs constructed from biquinoline ligands have demonstrated catalytic activity. nih.gov Similarly, 8-hydroxyquinoline (B1678124), a structural analogue of 8-aminoquinoline (B160924), has been loaded into existing MOFs to impart new functionalities, such as corrosion inhibition. researchgate.net

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The coordination chemistry of 8-aminoquinoline and its derivatives is well-established, serving as a powerful precedent for 2-(7-Chloroquinolin-8-yl)ethan-1-amine. nih.gov

The 8-aminoquinoline moiety typically functions as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the quinoline ring's nitrogen (N1) and the exocyclic amino group's nitrogen (N8). nih.gov This forms a stable five-membered chelate ring. This bidentate binding has been observed in complexes with a wide range of transition metals, including rhenium, palladium, copper, zinc, cadmium, and cobalt. nih.govrsc.orgresearchgate.netresearchgate.net

The coordination geometry of the resulting metal complex is influenced by the metal ion, its oxidation state, and the presence of other ligands. For example, complexes of a tripodal tris-8-aminoquinoline ligand with zinc(II) and cobalt(III) resulted in octahedral, six-coordinate structures, whereas the analogous cadmium(II) complex was found to be seven-coordinate. rsc.orgresearchgate.net In complexes of the type Re(CO)₃X (where X = Cl, Br) with 8-aminoquinoline, the ligand binds in a bidentate fashion, creating an acute N-Re-N angle of approximately 76.6°. nih.gov Notably, the Re-N bond lengths to the heterocyclic nitrogen and the exocyclic amino nitrogen are surprisingly similar, despite the differences in the basicity of the two donor sites. nih.gov

Metal IonCoordination NumberGeometryExample ComplexReference
Zinc(II)6Octahedral[Zn(tris-8-aminoquinoline ligand)]²⁺ rsc.orgresearchgate.net
Cadmium(II)7-[Cd(tris-8-aminoquinoline ligand)]²⁺ rsc.orgresearchgate.net
Cobalt(III)6Octahedral[Co(tris-8-aminoquinoline ligand)]³⁺ rsc.orgresearchgate.net
Rhenium(I)6-[Re(CO)₃Cl(8-aminoquinoline)] nih.gov
Zinc(II)6Distorted Octahedral[Zn(8-AMQ)₂(dca)]₂ acs.org

This table presents data for complexes formed with the general 8-aminoquinoline (8-AMQ) scaffold or its derivatives.

One of the most significant applications of 8-aminoquinoline derivatives is their use as directing groups in metal-catalyzed C-H bond functionalization. researchgate.netsemanticscholar.org The 8-amino group can be readily converted into an amide, which then acts as a "handle." The two nitrogen atoms of the N-(quinolin-8-yl)amide chelate to a metal catalyst (e.g., palladium, nickel, or copper), positioning it in close proximity to a specific C-H bond on the substrate, thereby enabling its selective activation and functionalization. researchgate.netsemanticscholar.orgchemrxiv.org

This strategy has enabled a wide array of organic transformations, including:

Arylation: Introducing aryl groups to C-H bonds. researchgate.net

Alkylation: Forming new carbon-carbon bonds with alkyl groups. semanticscholar.org

Sulfenylation and Sulfonylation: Introducing sulfur-containing functional groups. semanticscholar.org

The robustness of the 8-aminoquinoline directing group allows for a broad scope of substrates and functional groups. researchgate.net The mechanism often involves the formation of a catalytically relevant metal-carboxylate intermediate prior to the C-H activation step. chemrxiv.org Given these precedents, complexes derived from this compound are expected to be effective catalysts or directing groups for similar organic transformations.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes and Flow Chemistry Approaches

The synthesis of enantiomerically pure compounds is critical in pharmaceutical sciences. Future research should prioritize the development of asymmetric routes to access individual stereoisomers of chiral amines. mdpi.com

Asymmetric Synthesis: Current methods for producing chiral amines often involve asymmetric reduction of C=N bonds. mdpi.com A promising avenue for 2-(7-chloroquinolin-8-yl)ethan-1-amine would be the asymmetric hydrogenation or transfer hydrogenation of a precursor imine. This could involve the use of transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. mdpi.com Another approach is the use of chiral auxiliaries, such as pseudoephedrine, which can direct the stereochemical outcome of a reaction and be subsequently cleaved to yield the desired chiral 1,2-amino alcohol derivative. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. uc.ptnih.gov The synthesis of complex heterocyclic molecules, such as quinoline (B57606) derivatives, can be streamlined using multi-step flow systems. uc.ptgoogle.com A future research goal would be to design a telescoped, multi-step flow synthesis for this compound. This could involve sequential reactor coils and packed bed reactors for different transformations, minimizing manual handling of intermediates and allowing for in-line purification. nih.govgoogle.com

ParameterConventional Batch SynthesisProposed Flow Chemistry Approach
SafetyManual handling of potentially hazardous intermediates.Contained system reduces exposure; better control of exotherms. uc.pt
ScalabilityDifficult; requires larger vessels and poses heat transfer challenges.Easily scaled by running the system for longer durations ("scaling out"). uc.pt
ReproducibilityCan vary between batches due to human error and mixing inefficiencies.High; precise control over parameters like temperature, pressure, and residence time. google.com
Reaction TimeOften requires long reaction times and workup procedures.Significantly reduced residence times, often from hours to minutes. nih.gov

Exploration of Bioorthogonal Reactivity and Chemoselective Transformations

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The functional groups on this compound—specifically the primary amine—provide a handle for such transformations.

Future work could explore the chemoselective ligation of this compound to biomolecules or surfaces. The primary amine can undergo selective reactions such as:

Amide bond formation: Reacting with activated carboxylic acids (e.g., NHS esters) on proteins or other molecules.

Reductive amination: Forming a stable secondary amine linkage with aldehydes or ketones.

Urea/Thiourea formation: Reacting with isocyanates or isothiocyanates.

Investigating the kinetics and selectivity of these reactions in biologically relevant media would be a key research objective. The goal is to develop conditions where the amine reacts preferentially over other nucleophiles present in a biological system, enabling its use as a chemical probe or a building block for targeted conjugates.

Advanced Mechanistic Studies using Operando Techniques and Real-Time Spectroscopies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. Operando spectroscopy is a powerful methodology that involves characterizing a reaction as it happens, under true working conditions, to correlate catalyst structure with activity and selectivity. wikipedia.orgmdpi.com

The synthesis of the 7-chloroquinoline (B30040) core or subsequent functionalization steps could be studied using a suite of operando and real-time spectroscopic methods. researchgate.net

Operando FTIR/Raman Spectroscopy: To identify transient intermediates and monitor the consumption of reactants and formation of products in real-time. mdpi.com

Real-Time NMR Spectroscopy: To obtain detailed structural information about species present in the reaction mixture as the transformation progresses. researchgate.net

Mass Spectrometry: Coupled with reaction monitoring to detect and identify low-concentration intermediates and byproducts. researchgate.net

These advanced techniques could provide unprecedented insight into the kinetics and mechanism of the reactions involved in producing and modifying this compound, paving the way for more efficient and rational synthetic design. researchgate.netbohrium.comwiley.com

TechniquePotential Mechanistic InsightExperimental Setup
Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy)Monitoring surface-adsorbed species and intermediates on a solid catalyst during synthesis. mdpi.comA specialized reaction cell that allows for simultaneous heating, gas flow, and IR analysis.
Real-Time High-Resolution Mass SpectrometryDetection and identification of short-lived intermediates and reaction byproducts.Continuous sampling from the reaction vessel into the mass spectrometer.
Stopped-Flow UV-Vis SpectroscopyStudying the kinetics of fast reaction steps by rapidly mixing reactants.A stopped-flow apparatus connected to a UV-Vis spectrometer to monitor changes in absorbance.

Integration into Advanced Delivery Systems (Focus on chemical aspects and material science, not clinical efficacy or safety)

Nanotechnology-based delivery systems can enhance the physicochemical properties of encapsulated compounds. mdpi.com Research into formulating this compound within advanced materials represents a significant area for exploration from a chemical and material science perspective.

The unique structure of the compound allows for various integration strategies:

Covalent Conjugation: The primary amine can be used to covalently link the molecule to the surface of nanoparticles, polymers, or dendrimers. This creates a stable system where the compound is an integral part of the material.

Non-covalent Encapsulation: The aromatic quinoline core can be encapsulated within the hydrophobic interior of carriers like cyclodextrins, liposomes, or polymeric micelles through non-covalent interactions (e.g., hydrophobic, π-π stacking). nih.gov

Future studies should focus on the synthesis and characterization of these composite materials, investigating how the integration of the quinoline derivative affects the material's properties, such as particle size, surface charge, stability, and release kinetics.

Potential for High-Throughput Screening Library Development and Combinatorial Chemistry Applications

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of structurally related compounds for high-throughput screening (HTS). nih.govresearchgate.net this compound is an ideal scaffold for building such libraries due to its reactive primary amine handle.

A combinatorial library could be synthesized by reacting the amine scaffold with a diverse set of building blocks, such as:

A library of commercially available carboxylic acids to create amides.

A library of sulfonyl chlorides to create sulfonamides.

A library of aldehydes/ketones via reductive amination to create secondary amines.

This approach allows for the systematic exploration of the chemical space around the quinoline core. researchgate.net The resulting compound libraries, containing hundreds or thousands of unique molecules, can then be screened to identify compounds with desired properties in various fields. medchemexpress.comstanford.edunuvisan.com

ScaffoldBuilding Block Class (Example)Resulting Functional GroupPotential Library Size
This compoundCarboxylic Acids (R-COOH)Amide1000s
This compoundAldehydes (R-CHO)Secondary Amine1000s
This compoundIsocyanates (R-NCO)Urea100s
This compoundSulfonyl Chlorides (R-SO₂Cl)Sulfonamide100s

Sustainable and Environmentally Benign Chemical Transformations for the Compound

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices to minimize environmental impact. researchgate.net Future research should focus on developing environmentally benign methods for the synthesis and transformation of this compound and its parent quinoline ring.

Key areas for investigation include:

Catalysis: Employing non-toxic, recyclable, and highly efficient catalysts, such as indium (III) chloride or molecular iodine, for quinoline synthesis. researchgate.netniscpr.res.in

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, polyethylene glycol (PEG), or ionic liquids. tandfonline.comresearchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. tandfonline.com

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. niscpr.res.inresearchgate.net

By focusing on these principles, new synthetic pathways can be developed that are not only efficient but also align with the goals of sustainable chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Chloroquinolin-8-yl)ethan-1-amine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves functionalization of the quinoline core. A plausible route is nucleophilic substitution at the 8-position of 7-chloroquinoline, followed by reduction of a nitrile or nitro group to yield the primary amine. Key intermediates can be characterized via 1H-NMR^1 \text{H-NMR} (e.g., aromatic protons at δ 8.5–7.5 ppm for quinoline systems) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Chromatographic purification (e.g., silica gel column) is critical to isolate high-purity products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR^1 \text{H-NMR} : Look for characteristic signals: aromatic protons (quinoline ring) between δ 7.5–9.0 ppm, ethylamine chain protons (CH2_2NH2_2) as a triplet near δ 2.8–3.2 ppm, and NH2_2 protons as a broad singlet (~δ 1.5–2.5 ppm).
  • LC-MS : Confirm molecular weight (calculated for C11_{11}H12_{12}ClN2_2: 209.05 g/mol) and fragmentation patterns.
  • IR Spectroscopy : NH2_2 stretching vibrations (~3300–3500 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation.
  • Toxicity Mitigation : Based on analogous compounds, acute toxicity (oral, dermal, inhalation) may fall under GHS Category 4. Conduct risk assessments using SDS guidelines for quinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the ethylamine side chain (e.g., introduce alkyl, aryl, or heterocyclic groups) or the quinoline core (e.g., substitute Cl with other halogens or electron-withdrawing groups).
  • Assays : Test against target receptors (e.g., serotonin or dopamine receptors via radioligand binding assays) or enzymes (e.g., kinase inhibition).
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity trends. SAR insights from benzimidazole derivatives (e.g., metonitazene analogs) may guide experimental design .

Q. What strategies resolve contradictions in reported toxicity data for this compound analogs?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, exposure times).
  • Mechanistic Studies : Use in vitro models (e.g., hepatocyte viability assays) to assess metabolic pathways (e.g., CYP450-mediated oxidation).
  • Meta-Analysis : Aggregate data from multiple sources, adjusting for variables like purity (>95% vs. technical grade) or solvent effects (DMSO vs. saline) .

Q. How can computational chemistry predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 5-HT2A_{2A}) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., amine group for hydrogen bonding, quinoline ring for π-π stacking) using tools like Schrödinger’s Phase .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • Analytical Monitoring : Track degradation via HPLC-UV (e.g., C18 column, 254 nm detection) and identify byproducts via LC-MS/MS.
  • Kinetic Modeling : Determine shelf-life using Arrhenius equations for accelerated stability testing .

Methodological Notes

  • Data Reproducibility : Ensure batch-to-batch consistency by documenting synthetic protocols (e.g., reaction time, catalyst loading) and analytical parameters (e.g., column type, mobile phase).
  • Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds, particularly those with structural similarity to controlled substances (e.g., metonitazene derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.